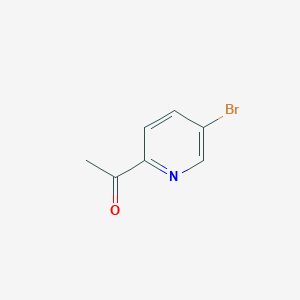

2-Acetyl-5-bromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZRAUUUHXQGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630971 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214701-49-2 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromopyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-acetyl-5-bromopyridine, a key intermediate in pharmaceutical and agrochemical research. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis and application in a laboratory setting.

Introduction

This compound, also known as 1-(5-bromopyridin-2-yl)ethanone, is a versatile heterocyclic compound. Its structure, featuring a pyridine ring substituted with an acetyl group and a bromine atom, offers multiple reaction sites for further chemical modifications. This makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. This guide will focus on the most prevalent and efficient methods for its preparation.

Primary Synthesis Pathway: Lithiation of 2,5-Dibromopyridine

The most direct and high-yielding route to this compound involves the selective monolithiation of 2,5-dibromopyridine followed by acylation. This method offers excellent regioselectivity and efficiency.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Halogen-Metal Exchange: 2,5-Dibromopyridine is treated with an organolithium reagent, typically n-butyllithium (n-BuLi). The lithium atom selectively replaces the bromine atom at the 2-position of the pyridine ring. This selectivity is influenced by the reaction conditions; non-coordinating solvents and low concentrations favor the formation of the 2-lithiated intermediate[1]. The greater acidity of the proton at the 2-position of the pyridine ring directs the lithium to this site.

-

Acylation: The resulting 2-lithio-5-bromopyridine is a potent nucleophile. It readily reacts with an acylating agent, such as N,N-dimethylacetamide, to form the desired ketone, this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 2,5-dibromopyridine.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dibromopyridine | [2] |

| Reagents | n-Butyllithium, N,N-Dimethylacetamide | [2] |

| Solvent | Toluene | [2] |

| Reaction Temperature | -40°C to 20°C | [2] |

| Yield | 100% | [2] |

Experimental Protocol

Materials:

-

2,5-Dibromopyridine

-

Toluene

-

n-Butyllithium (1.6 M in hexane)

-

N,N-Dimethylacetamide

-

Saturated aqueous ammonium chloride

-

Silica gel for column chromatography

Procedure: [2]

-

In a nitrogen-purged reaction vessel, dissolve 8 g (33.7 mmol) of 2,5-dibromopyridine in 337 mL of toluene.

-

Cool the solution to -40°C with constant stirring.

-

After stirring for 40 minutes, slowly add 21.4 mL (1.02 eq.) of a 1.6 M n-butyllithium solution in hexane dropwise.

-

Subsequently, add 9.38 mL (3.0 eq.) of N,N-dimethylacetamide.

-

Allow the reaction mixture to gradually warm to 20°C while stirring.

-

Upon reaction completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction.

-

Purify the organic phase using silica gel column chromatography to obtain this compound as a white solid.

Synthesis of the Precursor: 2,5-Dibromopyridine

The starting material for the primary pathway, 2,5-dibromopyridine, is typically synthesized from 2-aminopyridine in a two-step process.

Pathway Overview

The synthesis involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.

Step 1: Synthesis of 2-Amino-5-bromopyridine

This reaction is an electrophilic aromatic substitution. The amino group in 2-aminopyridine is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance at the ortho position (C3), the bromination preferentially occurs at the para position (C5).

| Parameter | Method A | Method B | Reference |

| Starting Material | 2-Aminopyridine | 2-Aminopyridine | [3],[4] |

| Brominating Agent | Bromine in Acetic Acid | N-Bromosuccinimide (NBS) | [3],[4] |

| Solvent | Acetic Acid | Acetone | [3],[4] |

| Reaction Temperature | <20°C to 50°C | 10°C | [3],[4] |

| Yield | 62-67% | 95% | [3],[4] |

Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetone

-

90% Ethanol for recrystallization

Procedure:

-

Dissolve 0.5 g (5.3 mmol) of 2-aminopyridine in 5 mL of acetone.

-

Cool the solution to 10°C.

-

Add 1.0 g (5.6 mmol) of NBS dropwise over 30 minutes.

-

Stir the mixture for an additional 30 minutes.

-

Remove the solvent by evaporation under reduced pressure.

-

Recrystallize the residue from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid.

Step 2: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of the amino group of 2-amino-5-bromopyridine with a nitrite source in the presence of a strong acid to form a diazonium salt. This is followed by the displacement of the diazonium group with a bromide ion, typically from a copper(I) bromide catalyst or, in a modified procedure, from hydrobromic acid and bromine.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromopyridine | [5][6] |

| Reagents | 47% aq. HBr, Liquid Bromine, NaNO2, NaOH | [6] |

| Yield | 93% | [5] |

Materials:

-

2-Amino-5-bromopyridine

-

47% aqueous hydrogen bromide

-

Liquid bromine

-

Sodium nitrite (NaNO2)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Heptane

Procedure:

-

In a water-cooled vessel at 10°C, add 13.0 kg of 2-amino-5-bromopyridine.

-

Slowly add 37 L of 47% aqueous hydrogen bromide.

-

Introduce 11 L of liquid bromine while maintaining the temperature below 10°C.

-

Prepare a solution of 16.1 kg of NaNO2 in 19 L of water and add it dropwise to the mixture, keeping the temperature between 0-5°C.

-

Stir the reaction mixture for 30 minutes.

-

Treat the mixture with a solution of 28.0 kg of NaOH in 30 L of water at a controlled rate to keep the temperature below 20-25°C.

-

Extract the reaction mixture with diethyl ether (3 x 40 L).

-

Dry the combined organic layers with anhydrous Na2SO4.

-

Filter to remove the desiccant and evaporate the filtrate to dryness under reduced pressure.

-

Suspend the residue in 10 L of heptane and collect the 2,5-dibromopyridine product by filtration.

Visualizations

Synthesis Pathways

Caption: Overall synthesis pathways for this compound.

Experimental Workflow for Main Synthesis

References

Solubility and stability of 2-Acetyl-5-bromopyridine in various solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromopyridine is a key building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its utility in drug discovery is significant, where it serves as a scaffold for molecules targeting a range of biological pathways, including those involved in neurological disorders and cancer.[1] A thorough understanding of the physicochemical properties of this compound, specifically its solubility in various solvent systems and its stability under diverse environmental conditions, is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of extensive public data, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratories. The methodologies provided are based on established principles of pharmaceutical analysis and are designed to yield reliable and reproducible data essential for advancing research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Structure | PubChem | |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 124-128 °C | [1][3] |

| CAS Number | 139042-59-4 | [1][2] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

Solubility Profile

The solubility of this compound is a critical factor for its handling, reaction setup, and formulation. Currently, detailed quantitative solubility data across a wide range of solvents and temperatures is not extensively published. Table 2 summarizes the available solubility information.

Table 2: Solubility of this compound

| Solvent | Solubility | Concentration | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (499.93 mM) | Requires sonication. Use freshly opened DMSO as it is hygroscopic. | [4] |

| Methanol | Soluble | Not specified | Not specified | ChemicalBook |

Given the limited data, it is highly recommended that researchers determine the solubility of this compound in solvents relevant to their specific applications. A general experimental protocol for this determination is provided in Section 5.1. Based on its chemical structure (a polar aromatic ketone), it is anticipated to have moderate solubility in polar organic solvents and low solubility in nonpolar solvents and water.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses or as part of a final product formulation. Specific degradation pathways and kinetics for this compound are not well-documented in public literature. However, supplier recommendations for storage at low temperatures (0-8°C or -20°C) suggest that the compound may be susceptible to degradation at ambient temperatures over extended periods.[1][4]

Potential degradation pathways for pyridinic compounds can include oxidation, hydrolysis of the acetyl group under strong acidic or basic conditions, and photodecomposition. For instance, oxidative degradation has been observed in thienopyridine derivatives, which share some structural similarities.[5]

To ensure the integrity of this compound in research and development, a systematic stability study is recommended. Table 3 outlines a suggested protocol for stability testing based on general pharmaceutical guidelines. A detailed experimental methodology is provided in Section 5.2.

Table 3: Recommended Stability Testing Protocol for this compound

| Condition | Parameters to be Monitored | Suggested Time Points |

| Thermal Stability | Appearance, Purity (HPLC), Degradation Products | 0, 1, 3, 6 months at 25°C/60% RH and 40°C/75% RH |

| Photostability | Appearance, Purity (HPLC), Degradation Products | Exposure to light (ICH Q1B guidelines) and dark control |

| pH Stability (Hydrolysis) | Purity (HPLC) in aqueous solutions at various pH values (e.g., 2, 7, 10) | 0, 24, 48, 72 hours |

| Oxidative Stability | Purity (HPLC) in the presence of an oxidizing agent (e.g., H₂O₂) | 0, 1, 4, 8, 24 hours |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol describes a method to determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L from the concentration of the undiluted supernatant.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Caption: Experimental workflow for determining the solubility of this compound.

Protocol for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation products and sensitive conditions for this compound.

Materials:

-

This compound

-

HPLC grade solvents (acetonitrile, water, methanol)

-

Buffers of various pH (e.g., pH 2, 7, 10)

-

Hydrogen peroxide solution (3%)

-

Temperature and humidity controlled stability chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

-

Forced Degradation Studies:

-

Hydrolytic Stability:

-

Dilute the stock solution with aqueous solutions of different pH (e.g., 0.1 N HCl for acidic, water for neutral, and 0.1 N NaOH for basic conditions).

-

Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the acidic and basic samples before HPLC analysis.

-

-

Oxidative Stability:

-

Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature and collect samples at different time intervals.

-

-

Thermal Stability:

-

Store solid samples of the compound in a stability chamber at elevated temperatures (e.g., 40°C, 60°C) with controlled humidity.

-

Analyze the samples at specified time points.

-

-

Photostability:

-

Expose solid or solution samples to light in a photostability chamber according to ICH Q1B guidelines.

-

Keep control samples protected from light.

-

Analyze both exposed and control samples after the exposure period.

-

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of remaining this compound at each time point.

-

Identify and, if possible, quantify the major degradation products.

-

Determine the degradation kinetics under each stress condition.

-

Caption: Experimental workflow for the stability assessment of this compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Acetyl-2-bromopyridine | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Acetyl-2-bromopyridine | 139042-59-4 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 2-Acetyl-5-bromopyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities. Among these, compounds derived from the 2-acetyl-5-bromopyridine scaffold are emerging as a promising class of molecules with significant potential for the development of novel pharmaceuticals. The presence of a bromine atom at the 5-position, combined with the reactive acetyl group at the 2-position, offers a versatile platform for synthetic modifications, leading to a diverse range of derivatives such as chalcones, hydrazones, and thiosemicarbazones. This technical guide provides an in-depth analysis of the potential biological activities of these derivatives, supported by available data on related compounds, detailed experimental methodologies, and illustrations of relevant biological pathways.

Key Biological Activities

Derivatives of 2-acetylpyridine have demonstrated significant potential in several therapeutic areas, primarily as anticancer and antimicrobial agents. While specific data for this compound derivatives is still emerging, the existing literature on analogous compounds provides a strong basis for their expected pharmacological profiles.

Anticancer Activity

Chalcones, hydrazones, and thiosemicarbazones derived from acetylpyridines have been extensively studied for their cytotoxic effects against various cancer cell lines. The introduction of a bromine atom is a common strategy in medicinal chemistry to enhance the potency of drug candidates.

Chalcones: Pyridine-based chalcones have shown promising anticancer activity. For instance, certain pyridine-containing chalcone derivatives have exhibited significant cytotoxicity against breast cancer cell lines.[1][2][3] The proposed mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[4]

Thiosemicarbazones: Thiosemicarbazone derivatives are well-known for their potent anticancer activities. Studies on various thiosemicarbazones have demonstrated significant cytotoxicity against glioma and breast cancer cell lines, with some compounds showing higher potency than the standard drug imatinib.[5][6] The anticancer mechanism of thiosemicarbazones is often attributed to their ability to chelate metal ions, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.

Quantitative Data on Related Pyridine Derivatives:

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Pyridine Chalcone Derivative | MDA-MB-231 (Breast Cancer) | Moderate cytotoxicity at 100 µM | [1] |

| Pyridine Chalcone Derivative | MCF-7 (Breast Cancer) | IC50 = 3.30 ± 0.92 µM | [2] |

| Thiosemicarbazone Derivative | C6 (Glioma) | IC50 = 9.08 µg/mL | [5][6] |

| Thiosemicarbazone Derivative | MCF-7 (Breast Cancer) | IC50 = 7.02 µg/mL | [5][6] |

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyridine derivatives have shown considerable promise in this field.

Hydrazones: Hydrazones derived from heterocyclic ketones are known to possess a broad spectrum of antimicrobial activities.[7] They have been screened against various Gram-positive and Gram-negative bacteria, with some compounds showing comparable activity to standard antibiotics.[7] The mode of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell wall.[8][9]

Thiosemicarbazones: Di-pyridyl-thiosemicarbazones have been identified as a promising class of metal chelators with potential applications in treating cancer and also exhibit antimicrobial properties.[10]

Quantitative Data on Related Pyridine Derivatives:

| Compound Class | Microbial Strain | Activity (MIC) | Reference |

| Hydrazone Derivative | Bacillus subtilis | Comparable to standard | [7] |

| Hydrazone Derivative | Staphylococcus aureus | Comparable to standard | [7] |

| Hydrazone Derivative | Pseudomonas aeruginosa | Comparable to standard | [7] |

| Hydrazone Derivative | Escherichia coli | Comparable to standard | [7] |

| Hydrazide-hydrazone | S. pneumoniae | MIC = 0.49 µg/mL | [9] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.

Synthesis of this compound Chalcones

Claisen-Schmidt Condensation: This is a classical method for chalcone synthesis.

-

Dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of a strong base, such as aqueous potassium hydroxide or sodium hydroxide, dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for a specified period (typically 2-24 hours) until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of this compound Hydrazones/Thiosemicarbazones

Condensation Reaction:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a solution of the desired hydrazide or thiosemicarbazide (1 equivalent) in the same solvent.

-

Add a few drops of a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry.

-

Recrystallize the crude product from an appropriate solvent to yield the pure hydrazone or thiosemicarbazone.

Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Evaluation: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Prepare a twofold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Based on the biological activities of related pyridine compounds, these derivatives are anticipated to exhibit significant anticancer and antimicrobial properties. The synthetic routes to key derivatives such as chalcones, hydrazones, and thiosemicarbazones are well-established, allowing for the creation of diverse chemical libraries for biological screening.

Future research should focus on the synthesis and comprehensive biological evaluation of a wide range of this compound derivatives. This includes in-depth studies to elucidate their mechanisms of action, identify specific molecular targets, and explore their structure-activity relationships. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds and advancing them towards clinical development.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Commercial Availability and Synthetic Utility of 2-Acetyl-5-bromopyridine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromopyridine, also known as 1-(5-bromopyridin-2-yl)ethanone, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility stems from the presence of multiple reactive sites: the acetyl group, the bromine atom, and the pyridine ring nitrogen. These features allow for a variety of chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries and complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and insights into its applications in drug development.

Commercial Availability and Suppliers

This compound (CAS No. 214701-49-2) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities, from grams to kilograms, to suit both laboratory-scale research and larger-scale synthesis needs. It is crucial to distinguish this compound from its isomer, 5-Acetyl-2-bromopyridine (CAS No. 139042-59-4), when sourcing this reagent. The following table summarizes the availability of this compound from a selection of suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1-(5-Bromopyridin-2-yl)ethanone | 214701-49-2 | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g |

| AChemBlock | 1-(5-bromopyridin-2-yl)ethanone | 214701-49-2 | 95% | Custom Quote[1] |

| TCI America | 1-(5-Bromopyridin-2-yl)ethan-1-one | 214701-49-2 | >98.0% | 1 g, 5 g, 25 g |

| Chem-Impex | 5-Acetyl-2-bromopyridine | 139042-59-4 | ≥ 98% (HPLC) | 250 mg, 1 g, 5 g, 25 g, 100 g, 250 g[2] |

| Anjali Labs | 2-Bromo-5-acetyl pyridine | 139042-59-4 | 98.5% | MOQ: 10 Kilogram[3] |

| Guidechem | This compound | 214701-49-2 | 98% | 1 g, 1 kg, 25 kg[2][4] |

Note: The table includes suppliers for both this compound and its isomer to highlight the importance of verifying the CAS number before purchase. This guide focuses on this compound (CAS 214701-49-2).

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the lithiation of 2,5-dibromopyridine followed by quenching with an acetylating agent.

Synthesis of 1-(5-Bromo-pyridin-2-yl)-ethanone from 2,5-Dibromopyridine[4]

Materials:

-

2,5-Dibromopyridine

-

Toluene

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

-

N,N-dimethylacetamide (DMAc)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 8 g (33.7 mmol) of 2,5-dibromopyridine in 337 mL of anhydrous toluene.

-

Cool the stirred solution to -40 °C using a dry ice/acetone bath.

-

Slowly add 21.4 mL (1.02 eq.) of a 1.6 M n-butyllithium solution in hexanes dropwise via the dropping funnel, maintaining the internal temperature at or below -40 °C.

-

Stir the reaction mixture at -40 °C for 40 minutes.

-

Add 9.38 mL (3.0 eq.) of N,N-dimethylacetamide (DMAc) dropwise to the reaction mixture, ensuring the temperature remains below -40 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature (20 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer is separated, and the aqueous layer is typically extracted two more times with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 1-(5-Bromo-pyridin-2-yl)-ethanone can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of biologically active compounds. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The acetyl group can be modified through reactions like aldol condensations, reductions, or transformations into other functional groups.

One notable application is in the synthesis of substituted (pyridin-3-yl)phenyloxazolidinones, which have been investigated as antibacterial agents.[3][5] These compounds leverage the pyridyl scaffold of this compound to interact with bacterial targets.

While this compound itself is not typically the active pharmaceutical ingredient (API), its derivatives have shown promise in various therapeutic areas. The pyridine moiety is a common feature in many approved drugs, and the ability to functionalize the 2, and 5 positions of the pyridine ring makes this starting material highly valuable for lead optimization campaigns in drug discovery.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Role as a key intermediate in drug discovery.

References

The Synthesis of 2-Acetyl-5-bromopyridine: A Technical Guide

This in-depth guide explores the discovery and historical development of synthesis methods for 2-Acetyl-5-bromopyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of synthetic routes, experimental protocols, and quantitative data to support further research and process optimization.

Introduction

This compound, with the chemical formula C₇H₆BrNO, is a substituted pyridine derivative. Its structural features make it a valuable building block in organic synthesis, particularly for the introduction of the 5-bromopyridin-2-yl moiety. The presence of both a bromine atom and an acetyl group allows for a variety of subsequent chemical transformations, making it a versatile precursor in the synthesis of more complex molecules.

Historical Perspective and Key Synthetic Strategies

The synthesis of this compound has evolved, with various methods being developed utilizing different starting materials. The primary strategies can be broadly categorized based on the key precursor employed. Early methods often involved the bromination of pyridine derivatives, while more contemporary approaches utilize organometallic intermediates for more controlled and regioselective synthesis.

Two major synthetic pathways have been prominently described in the literature:

-

Synthesis from 2,5-dibromopyridine: This approach involves the selective replacement of one bromine atom with an acetyl group. This is typically achieved through a lithium-halogen exchange followed by acylation.

-

Synthesis from precursors requiring diazotization: An alternative strategy begins with 2-aminopyridine, which is first brominated to 2-amino-5-bromopyridine. This intermediate is then converted to 2,5-dibromopyridine via a Sandmeyer-type reaction, which can subsequently be used to produce the target molecule.

Synthesis Route 1: From 2,5-dibromopyridine

This modern approach offers a direct route to this compound. The use of organolithium reagents allows for a regioselective reaction at the more reactive 2-position of the pyridine ring.

Experimental Protocol

Step 1: Synthesis of 1-(6-bromopyridin-3-yl)ethanone [1]

-

Materials: 2,5-dibromopyridine, n-butyllithium (2.5 M in hexane), N,N-dimethylacetamide (DMA), diethyl ether, saturated ammonium chloride solution, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

A solution of 2,5-dibromopyridine (1.0 g, 4.219 mmol) in diethyl ether (10 mL) is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium (2.0 mL, 5.0 mmol, 2.5 M hexane solution) is slowly added to the stirred solution.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

N,N-dimethylacetamide (0.58 g, 6.3 mmol) is added dropwise, and stirring is continued at -78 °C for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with ice water and partitioned between saturated ammonium chloride (NH₄Cl) solution and ethyl acetate (EtOAc).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified to yield 1-(6-bromopyridin-3-yl)ethanone (which is an isomer of the target molecule, indicating the reaction occurred at the 5-position instead of the 2-position as might be expected. The provided source names the product as 1-(6-bromopyridin-3-yl)ethanone, which corresponds to 5-Acetyl-2-bromopyridine).

-

Quantitative Data

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,5-dibromopyridine | n-butyllithium, N,N-dimethylacetamide | -78 | 5 | 47 | [1] |

Reaction Pathway

Caption: Synthesis of this compound from 2,5-dibromopyridine.

Synthesis Route 2: From 2-Aminopyridine via Diazotization

This multi-step synthesis involves the initial preparation of key intermediates, 2-amino-5-bromopyridine and 2,5-dibromopyridine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

Method A: Bromination with Bromine in Acetic Acid [2]

-

Materials: 2-aminopyridine, acetic acid, bromine.

-

Procedure:

-

A solution of 2-aminopyridine (282 g, 3.0 moles) in 500 ml of acetic acid is prepared in a 2-l. three-necked flask.

-

The solution is cooled to below 20°C in an ice bath.

-

A solution of bromine (480 g, 3.0 moles) in 300 ml of acetic acid is added dropwise with vigorous stirring over 1 hour.

-

The reaction mixture is stirred for an additional period, and the product is isolated.

-

-

-

Method B: Bromination with Phenyltrimethylammonium Tribromide [3][4]

-

Materials: 2-aminopyridine, phenyltrimethylammonium tribromide, chloroform (or dichloromethane).

-

Procedure:

-

2-aminopyridine (9.4g, 0.1mol) and phenyltrimethylammonium tribromide (37.6g, 0.1mol) are added to chloroform (300ml) in a 1L three-necked flask.[3][4]

-

The reaction mixture is washed with a saturated sodium chloride solution.

-

The organic phase is separated, washed with water, dried with anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is recrystallized from benzene to yield a yellow solid.[3][4]

-

-

Step 2: Synthesis of 2,5-dibromopyridine from 2-Amino-5-bromopyridine [5][6]

-

Materials: 2-amino-5-bromopyridine, hydrobromic acid (48%), cuprous bromide, sodium nitrite solution.

-

Procedure:

-

Cuprous bromide (6.9g, 0.048mol) is dissolved in 50ml of 48% hydrobromic acid in a 200ml three-necked flask.[5][6]

-

The solution is cooled to 0°C in an ice-water bath, and 2-amino-5-bromopyridine (6g, 0.04mol) is slowly added.[5][6]

-

The temperature is maintained for 20 minutes, followed by the slow dropwise addition of 10ml of a saturated sodium nitrite solution.[5][6]

-

The mixture is stirred for 3.5 hours after the addition is complete.[5][6]

-

The reaction is neutralized with 40% sodium hydroxide solution to a pH of 7-8.[5][6]

-

The product is obtained by reduced pressure distillation.[5][6]

-

Step 3: Synthesis of this compound from 2,5-dibromopyridine

The procedure for this final step is the same as described in Synthesis Route 1.

Quantitative Data Summary

| Reaction Step | Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Step 1A | 2-aminopyridine | Br₂, Acetic Acid | < 20 | 1 | 81-86 | [2] |

| Step 1B | 2-aminopyridine | Phenyltrimethylammonium tribromide, Chloroform | 25 | 2 | 78 | [4] |

| Step 2 | 2-amino-5-bromopyridine | HBr, CuBr, NaNO₂ | 0 | 3.5 | 64 | [5][6] |

| Step 3 | 2,5-dibromopyridine | n-BuLi, DMA | -78 | 5 | 47 | [1] |

Overall Reaction Pathway

Caption: Multi-step synthesis of this compound from 2-aminopyridine.

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. The direct conversion of 2,5-dibromopyridine using organolithium reagents represents a more modern and efficient approach, albeit with considerations for cryogenic conditions and the handling of pyrophoric reagents. The multi-step process starting from 2-aminopyridine, while longer, utilizes more classical organic reactions. This guide provides the necessary technical details for researchers to evaluate and implement the most suitable synthetic strategy for their specific needs. Further research may focus on developing catalytic methods to improve the efficiency and environmental footprint of these syntheses.

References

- 1. 5-Acetyl-2-bromopyridine | 139042-59-4 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 5. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 6. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Step-by-Step Protocol for the Synthesis of 2-Acetyl-5-bromopyridine

Introduction

2-Acetyl-5-bromopyridine is a key building block and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its pyridine ring structure, substituted with both a bromo and an acetyl group, allows for a variety of subsequent chemical modifications. This document provides detailed protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The first protocol involves the lithiation of 2,5-dibromopyridine, followed by acetylation. The second protocol details an alternative route via a Palladium-catalyzed Stille cross-coupling reaction.

Protocol 1: Synthesis via Lithiation of 2,5-Dibromopyridine

This protocol is adapted from a procedure involving the selective lithiation of 2,5-dibromopyridine at a low temperature, followed by quenching with an acetylating agent.[1]

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

N,N-Dimethylacetamide (DMA)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

-

Ice-water bath

-

Dry ice/acetone bath (-78 °C)

Procedure:

-

Reaction Setup:

-

A three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, is dried in an oven and allowed to cool under a stream of nitrogen.

-

To this flask, add 2,5-dibromopyridine (1.0 g, 4.22 mmol) and anhydrous diethyl ether (10 mL).

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

Slowly add n-butyllithium (2.0 mL of a 2.5 M solution in hexanes, 5.0 mmol) dropwise to the stirred solution at -78 °C, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 1 hour under a nitrogen atmosphere.

-

-

Acetylation:

-

In a separate, dry flask, prepare a solution of N,N-dimethylacetamide (0.58 g, 6.3 mmol) in a small amount of anhydrous diethyl ether.

-

Add the N,N-dimethylacetamide solution dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by carefully adding ice water.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and partition between a saturated aqueous solution of ammonium chloride (NH₄Cl) and ethyl acetate (EtOAc).

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The resulting solid can be further purified by column chromatography on silica gel or by recrystallization to obtain pure 1-(5-bromo-2-pyridinyl)ethanone (this compound).

-

Protocol 2: Synthesis via Stille Cross-Coupling

This method utilizes a palladium-catalyzed Stille coupling reaction between an organostannane and a bromopyridine, followed by hydrolysis to yield the acetyl group.[2] This is a versatile method for forming C-C bonds.[3][4][5]

Materials:

-

2,5-Dibromopyridine

-

Tributyl(1-ethoxyvinyl)tin

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous acetonitrile (MeCN)

-

Aqueous hydrochloric acid (HCl, 1.5 M)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas (inert atmosphere)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine 2,5-dibromopyridine (0.50 mmol), PdCl₂(PPh₃)₂ (18 mg, 0.026 mmol, 5 mol%), and CuI (15 mg, 0.075 mmol, 15 mol%) in anhydrous acetonitrile (4.0 mL) under an argon atmosphere.

-

-

Coupling Reaction:

-

Using a syringe, add tributyl(1-ethoxyvinyl)tin (0.54 g, 1.5 mmol) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

-

Hydrolysis and Work-up:

-

Upon completion, cool the reaction mixture and add 1.5 M aqueous HCl (20 mL).

-

Reflux the solution for 1 hour to ensure complete hydrolysis of the vinyl ether intermediate.

-

Cool the solution and neutralize it with solid sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Data Presentation

The following table summarizes the quantitative data for the two described protocols.

| Parameter | Protocol 1: Lithiation | Protocol 2: Stille Coupling |

| Starting Material | 2,5-Dibromopyridine | 2,5-Dibromopyridine |

| Key Reagents | n-Butyllithium, N,N-Dimethylacetamide | Tributyl(1-ethoxyvinyl)tin, PdCl₂(PPh₃)₂, CuI |

| Stoichiometry | ||

| - Starting Pyridine | 1.0 eq (4.22 mmol) | 1.0 eq (0.50 mmol) |

| - Lithiating/Coupling Agent | n-BuLi: ~1.2 eq | Tributyl(1-ethoxyvinyl)tin: 3.0 eq |

| - Acetylating Agent | DMA: 1.5 eq | - |

| - Catalyst | - | PdCl₂(PPh₃)₂: 5 mol%, CuI: 15 mol% |

| Solvent | Anhydrous Diethyl Ether | Anhydrous Acetonitrile |

| Reaction Temperature | -78 °C | Reflux |

| Reaction Time | ~5 hours | Varies (TLC monitored) |

| Reported Yield | 47%[1] | Yields can be high but depend on specific conditions.[2] |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound via the lithiation protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Acetyl-5-bromopyridine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromopyridine, also known as 1-(6-bromopyridin-3-yl)ethanone, is a key heterocyclic building block in medicinal chemistry. Its utility stems from the presence of two reactive functional groups: an acetyl moiety and a bromine atom attached to the pyridine ring. This bifunctionality allows for a diverse range of chemical transformations, making it an invaluable starting material for the synthesis of complex molecules with a wide array of biological activities. The pyridine core is a common feature in many FDA-approved drugs, valued for its ability to form crucial hydrogen bonds and other interactions with biological targets.

This document provides detailed application notes on the use of this compound in the synthesis of potent enzyme inhibitors, particularly kinase inhibitors. It includes experimental protocols for key synthetic transformations and quantitative data on the biological activity of representative derivatives.

Key Applications in Medicinal Chemistry

The strategic placement of the acetyl and bromo groups on the pyridine scaffold allows for regioselective modifications, enabling the construction of diverse compound libraries for drug discovery.

-

Synthesis of Kinase Inhibitors: The most prominent application of this compound is in the development of small molecule kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] Derivatives of this compound have been successfully incorporated into inhibitors of various kinases, such as p38 MAP kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3]

-

Heterocyclic Scaffolds: The acetyl group can be readily transformed into other functional groups or used as a handle to construct various heterocyclic rings, such as thiazoles, pyrazoles, and chalcones.[4][5][6] The bromine atom serves as a versatile point for introducing molecular diversity through cross-coupling reactions like the Suzuki-Miyaura coupling.[4]

Data Presentation: Biological Activity of Pyridine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several pyridine-derived compounds against their respective kinase targets. While not all are direct derivatives of this compound, they represent the types of potent molecules that can be accessed using similar synthetic strategies.

| Compound Class | Target Kinase | Representative Compound | IC50 (µM) | Reference |

| Pyridine-derived | VEGFR-2 | Compound 10 | 0.12 | [3] |

| Pyridine-derived | VEGFR-2 | Compound 8 | 0.13 | [3] |

| Pyridine-derived | VEGFR-2 | Compound 9 | 0.13 | [3] |

| Pyridine-derived | VEGFR-2 | Sunitinib (Reference) | 0.039 | [7] |

| Pyridine-derived | VEGFR-2 | Sorafenib (Reference) | 0.10 | [3] |

| Thienopyrimidine | VEGFR-2 | Compound 15g | 2.27 | [8] |

| Thienopyrimidine | VEGFR-2 | Compound 10d | 2.5 | [8] |

| Benzothiazole-triazole | p38α MAPK | Compound 13m | 0.031 | [9] |

| Nicotinonitrile-benzofuran | p38α MAPK | Compound 6f | 0.040 | [9] |

| Pyridopyridazin-6-one | p38α MAPK | - | - | [10] |

| 4-Phenyl-5-pyridyl-1,3-thiazole | p38 MAPK | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a starting material for the synthesis of a potential kinase inhibitor.

Protocol 1: Synthesis of a 2-Amino-4-(pyridin-3-yl)thiazole Derivative

This protocol outlines a two-step synthesis of a 2-aminothiazole derivative, a common scaffold in kinase inhibitors, starting from this compound. The synthesis proceeds via an α-bromination of the acetyl group followed by a Hantzsch thiazole synthesis.

Step 1: α-Bromination of this compound to yield 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

-

Materials:

-

This compound

-

Pyridinium tribromide

-

Dichloromethane (DCM)

-

Sodium sulfite solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice-water bath.

-

Add pyridinium tribromide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(6-bromopyridin-3-yl)ethanone, which can be used in the next step without further purification.[12]

-

Step 2: Hantzsch Thiazole Synthesis to yield 4-(6-Bromopyridin-3-yl)thiazol-2-amine

-

Materials:

-

2-Bromo-1-(6-bromopyridin-3-yl)ethanone (from Step 1)

-

Thiourea

-

Ethanol (95%)

-

10% Sodium hydroxide solution

-

-

Procedure:

-

To a solution of crude 2-bromo-1-(6-bromopyridin-3-yl)ethanone (1 equivalent) in 95% ethanol, add thiourea (1.1 equivalents).[12]

-

Heat the reaction mixture to reflux for 5 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Remove the ethanol under reduced pressure.

-

Basify the residue to pH 7-8 with a 10% sodium hydroxide solution to precipitate the product.[12]

-

Filter the solid, wash with water, and dry to obtain the desired 4-(6-bromopyridin-3-yl)thiazol-2-amine.

-

Protocol 2: Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase using a luminescence-based assay.

-

Materials:

-

Recombinant human kinase (e.g., p38α, VEGFR-2)

-

Kinase substrate peptide

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Microplate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in DMSO.

-

In a 384-well white microplate, add the kinase assay buffer.

-

Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.

-

Add the kinase enzyme to all wells except the "no enzyme" control.

-

Add the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

-

Mandatory Visualizations

Caption: Synthetic workflow for a kinase inhibitor from this compound.

Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromopyridine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Acetyl-5-bromopyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This key transformation enables the synthesis of 2-acetyl-5-arylpyridines, which are valuable intermediates in medicinal chemistry.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] this compound is a valuable building block in this context. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the acetyl group at the 2-position offers a reactive handle for further synthetic modifications. The bromine atom at the 5-position is well-suited for cross-coupling reactions. The resulting 2-acetyl-5-arylpyridine scaffolds are precursors to a wide range of biologically active molecules, including kinase inhibitors used in oncology and for inflammatory diseases.[3]

General Reaction Scheme

The Suzuki-Miyaura reaction couples this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling of bromopyridine derivatives with various arylboronic acids, providing a strong indication of expected performance for this compound.

Table 1: Conventional Heating Conditions

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | 85 | [3][4] |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | 80 | [4] |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | 88 | [4] |

| 4 | 3,5-bis(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand 1 | KF | 1,4-Dioxane | 110 | 12 | 82 | [5] |

| 5 | 4-Anisylboronic acid | Pd₂(dba)₃ (1.5) / Ligand 1 | KF | 1,4-Dioxane | 110 | 12 | 74 | [5] |

| 6 | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O (2:1) | 85-90 | 8-12 | Good to Excellent | [3][6] |

*Ligand 1 refers to a specific phosphite or phosphine oxide ligand described in the cited literature for coupling 2-pyridyl nucleophiles.[5]

Table 2: Microwave-Assisted Conditions for an Analogous Substrate (2-Acetyl-5-bromothiophene)

Microwave irradiation can significantly accelerate the reaction.[7] The following data for a structurally similar substrate, 2-acetyl-5-bromothiophene, illustrates the potential for rapid, high-yielding couplings.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(II)-precatalyst (0.5) | KOH | H₂O / TBAB | 100 | 15 | 90 | [7] |

| 2 | 4-Methylphenylboronic acid | Pd(II)-precatalyst (0.5) | KOH | H₂O / TBAB | 100 | 15 | 92 | [7] |

| 3 | 4-Methoxyphenylboronic acid | Pd(II)-precatalyst (0.5) | KOH | H₂O / TBAB | 100 | 15 | 94 | [7] |

| 4 | 4-Chlorophenylboronic acid | Pd(II)-precatalyst (0.5) | KOH | H₂O / TBAB | 100 | 20 | 85 | [7] |

| 5 | 4-Nitrophenylboronic acid | Pd(II)-precatalyst (0.5) | KOH | H₂O / TBAB | 100 | 25 | 80 | [7] |

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method for the Suzuki-Miyaura coupling of aryl bromides.

Materials and Equipment:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous) and deionized water (degassed)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[3]

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[3] Subsequently, add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.[3][8]

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.[3]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-acetyl-5-arylpyridine.[4]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid alternative for synthesizing 2-acetyl-5-arylpyridines.

Materials and Equipment:

-

As listed in Protocol 1, with the addition of a microwave reactor and appropriate microwave vials.

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

Procedure:

-

Reaction Setup: In a 10 mL microwave vial, place this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), KOH (3.0 mmol), TBAB (1.0 mmol), and a suitable palladium precatalyst (0.5 mol%).[7]

-

Solvent Addition: Add 5 mL of deionized water to the vial.

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 100 W with stirring at 120 °C for 15-30 minutes.[7]

-

Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1. The product often precipitates from the aqueous solution and can be collected by filtration.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the overall workflow from reaction setup to final product characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

Application Note and Protocol for the Purification of 2-Acetyl-5-bromopyridine by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetyl-5-bromopyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

The principle of this separation relies on the polarity differences between this compound and any impurities present in the crude reaction mixture.[3] By carefully selecting the stationary and mobile phases, a high degree of purity can be achieved.[1][4]

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound. These values are typical and may require optimization based on the specific impurity profile of the crude material.

| Parameter | Recommended Material/Solvent/Value | Rationale |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | A polar adsorbent suitable for the separation of moderately polar organic compounds.[1][5] |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20% Ethyl Acetate) | A non-polar/polar solvent mixture allows for the elution of compounds with varying polarities.[4][6][7] |

| Crude Sample Loading | Dry loading or minimal solvent | Prevents band broadening and improves separation efficiency.[8] |

| Column Dimensions | Dependent on the amount of crude material (e.g., 20:1 to 100:1 ratio of silica to crude) | Ensures sufficient separation capacity.[1] |

| Flow Rate | 1-2 mL/min (for gravity chromatography) | Allows for proper equilibration between the stationary and mobile phases. |

| Fraction Size | 10-20 mL (or as appropriate for the column size) | Smaller fractions provide better resolution of separated components.[6] |

| Monitoring | Thin Layer Chromatography (TLC) | Used to identify fractions containing the pure product.[1][8] |

Experimental Protocol

This protocol details the steps for the purification of this compound from a crude reaction mixture.

1. Materials and Reagents:

-

Crude this compound

-

Silica Gel (for column chromatography, 60-120 mesh or 230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Glass wool or cotton

-

Sand (optional)

-

Chromatography column

-

Collection tubes or flasks

-

TLC plates, developing chamber, and UV lamp

2. Preparation of the Column (Wet Packing Method):

-

Ensure the chromatography column is clean, dry, and mounted vertically.

-

Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.[1] A small layer of sand can be added on top of the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[6] The amount of silica gel should be 20 to 100 times the weight of the crude product.[1]

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]

-

Open the stopcock to allow some solvent to drain, settling the silica gel bed. The top of the silica bed should be flat. A thin layer of sand can be carefully added to the top to protect the silica bed from disturbance.[6]

-

Continuously add the initial eluent to the column, ensuring the silica bed does not run dry.

3. Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]

-

Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Using a pipette, carefully add this solution to the top of the column, minimizing disturbance of the silica bed.[4]

4. Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Begin the elution with the initial non-polar solvent mixture (e.g., 5% ethyl acetate in hexanes).

-

Collect the eluent in fractions of a suitable volume.[6]

-

Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and 20% ethyl acetate in hexanes) to elute the compounds with higher polarity.[7] This is known as a step gradient.

5. Monitoring the Separation:

-

Monitor the separation by spotting a small amount from each collected fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure this compound.

6. Isolation of the Purified Product:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6]

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).

Visualization

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis and Kilogram-Scale Production of 2-Acetyl-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Acetyl-5-bromopyridine, a key intermediate in pharmaceutical and chemical research. The described methodology is designed for scalability, enabling kilogram-scale production.

Overview of Synthetic Strategy

The large-scale synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 2-amino-5-bromopyridine. The overall synthetic pathway involves:

-

Diazotization and Bromination: Conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine.

-

Grignard Reaction and Acylation: Formation of a Grignard reagent from 2,5-dibromopyridine followed by acylation to yield the final product, this compound.

This route is advantageous for large-scale production due to the availability of starting materials, straightforward reaction conditions, and amenability to kilogram-scale batches.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2,5-Dibromopyridine

This protocol is adapted from established and scalable methods for the synthesis of 2,5-dibromopyridine.[1][2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles |

| 2-Amino-5-bromopyridine | 172.02 | 13.0 | 75.57 |

| 47% Aqueous Hydrobromic Acid | 80.91 (HBr) | 37 L | ~294 |

| Bromine | 159.81 | 11 L (d=3.1 g/mL) | 213.6 |

| Sodium Nitrite (NaNO₂) | 69.00 | 16.1 | 233.3 |

| Sodium Hydroxide (NaOH) | 40.00 | 28.0 | 700 |

| Diethyl Ether | - | 120 L | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| n-Heptane | - | 10 L | - |

| Water | - | As needed | - |

Equipment:

-

Large-scale reaction vessel (e.g., 200 L glass-lined reactor) with overhead stirring, temperature control (cooling and heating capabilities), and a dropping funnel.

-

Large extraction vessel.

-

Rotary evaporator suitable for large volumes.

-

Filtration apparatus.

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate exhaust ventilation.

Procedure:

-